molecular formula C15H11NO6 B5749243 (2-Formyl-6-methoxyphenyl) 4-nitrobenzoate

(2-Formyl-6-methoxyphenyl) 4-nitrobenzoate

Cat. No.: B5749243
M. Wt: 301.25 g/mol
InChI Key: RGYINBSMDBAPGO-UHFFFAOYSA-N
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Description

(2-Formyl-6-methoxyphenyl) 4-nitrobenzoate is an organic compound with the molecular formula C15H11NO6 It is a derivative of benzoic acid and is characterized by the presence of a formyl group, a methoxy group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Formyl-6-methoxyphenyl) 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 2-formyl-6-methoxyphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions include maintaining the reaction mixture at room temperature for several hours to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Formyl-6-methoxyphenyl) 4-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), iron powder (Fe) in acidic conditions

    Substitution: Nucleophiles such as halides, thiols, or amines

Major Products

    Oxidation: 2-Carboxy-6-methoxyphenyl 4-nitrobenzoate

    Reduction: (2-Formyl-6-methoxyphenyl) 4-aminobenzoate

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(2-Formyl-6-methoxyphenyl) 4-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (2-Formyl-6-methoxyphenyl) 4-nitrobenzoate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy group can influence the compound’s solubility and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Similar Compounds

    (2-Formyl-6-methoxyphenyl) 4-aminobenzoate: Similar structure but with an amino group instead of a nitro group.

    (2-Formyl-6-methoxyphenyl) 4-chlorobenzoate: Similar structure but with a chloro group instead of a nitro group.

    (2-Formyl-6-methoxyphenyl) 4-methylbenzoate: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

(2-Formyl-6-methoxyphenyl) 4-nitrobenzoate is unique due to the presence of both a formyl group and a nitro group, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields of research.

Properties

IUPAC Name

(2-formyl-6-methoxyphenyl) 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO6/c1-21-13-4-2-3-11(9-17)14(13)22-15(18)10-5-7-12(8-6-10)16(19)20/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYINBSMDBAPGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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